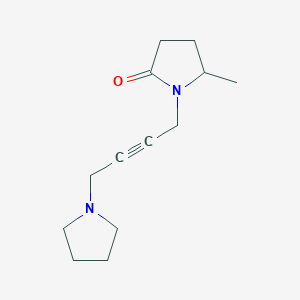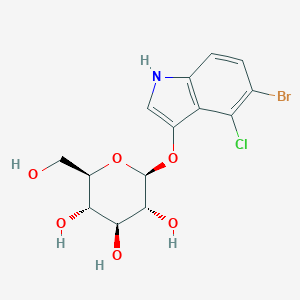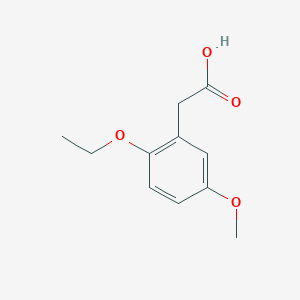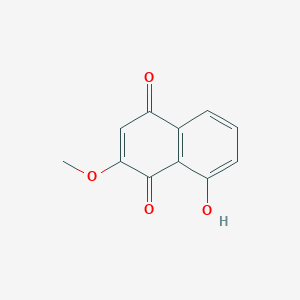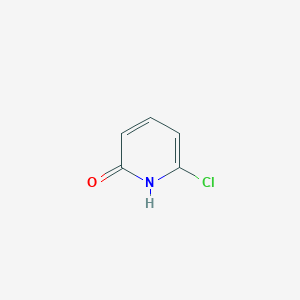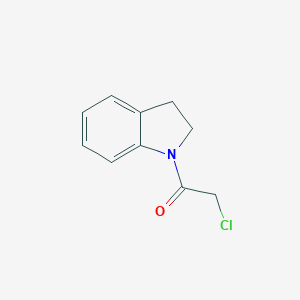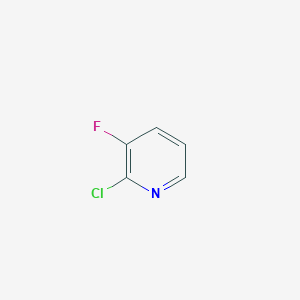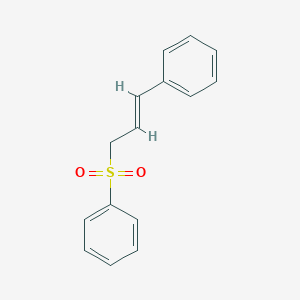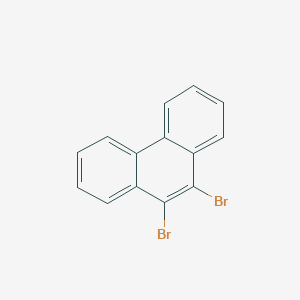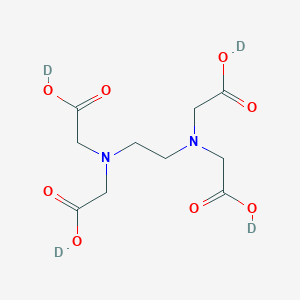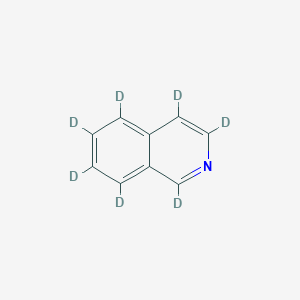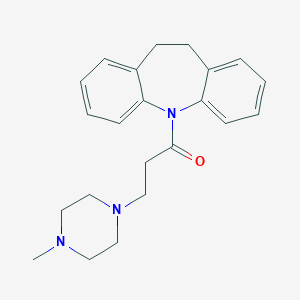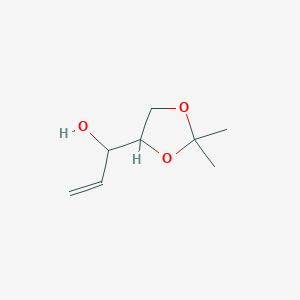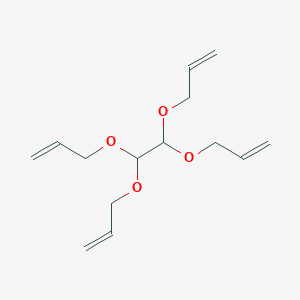
2-Nonyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyloxirane is a chemical compound that belongs to the family of epoxides. It is a colorless liquid with a faint odor and is primarily used in the chemical industry as a precursor for the production of other chemicals. 2-Nonyloxirane has gained significant attention in recent years due to its potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of 2-Nonyloxirane is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their activity and function.
Biochemical And Physiological Effects
Studies have shown that 2-Nonyloxirane can induce DNA damage and apoptosis in certain cell lines. It has also been shown to have mutagenic and genotoxic effects in bacteria and mammalian cells. Additionally, 2-Nonyloxirane has been found to have neurotoxic effects in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Nonyloxirane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis reactions. However, its potential toxicity and mutagenic effects make it a hazardous chemical to work with, requiring proper safety measures and equipment.
Future Directions
There are several future directions for research on 2-Nonyloxirane. One area of interest is its potential use as a therapeutic agent in cancer treatment. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in humans. Furthermore, exploring its potential applications in materials science and nanotechnology could lead to the development of new materials with unique properties.
Conclusion
In conclusion, 2-Nonyloxirane is a chemical compound with potential applications in scientific research. Its high reactivity makes it a useful reagent in organic synthesis reactions, but its potential toxicity and mutagenic effects make it a hazardous chemical to work with. Further research is needed to understand its mechanism of action, potential toxicity, and potential applications in various fields.
Synthesis Methods
2-Nonyloxirane can be synthesized by the reaction of nonene with peracetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or a zeolite catalyst. The reaction conditions, such as temperature and pressure, can be adjusted to obtain a higher yield of 2-Nonyloxirane.
Scientific Research Applications
2-Nonyloxirane has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a building block for the synthesis of other chemicals, such as surfactants, polymers, and pharmaceuticals. Additionally, 2-Nonyloxirane can be used as a reagent in organic synthesis reactions, such as ring-opening reactions and epoxidation reactions.
properties
CAS RN |
17322-97-3 |
|---|---|
Product Name |
2-Nonyloxirane |
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-nonyloxirane |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3 |
InChI Key |
LXVAZSIZYQIZCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CO1 |
Canonical SMILES |
CCCCCCCCCC1CO1 |
synonyms |
1,2-Epoxyundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



